![molecular formula C14H17NO3 B5687660 methyl 4-[(cyclobutylacetyl)amino]benzoate](/img/structure/B5687660.png)
methyl 4-[(cyclobutylacetyl)amino]benzoate
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Overview
Description
Methyl 4-[(cyclobutylacetyl)amino]benzoate, also known as MCBA, is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and is classified as a nonsteroidal anti-inflammatory drug (NSAID). MCBA is known for its analgesic and anti-inflammatory properties, which make it a valuable tool in the study of various physiological and biochemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(cyclobutylacetyl)amino]benzoate involves the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. By blocking the activity of these enzymes, methyl 4-[(cyclobutylacetyl)amino]benzoate reduces inflammation and pain. methyl 4-[(cyclobutylacetyl)amino]benzoate has also been shown to modulate the activity of ion channels and receptors involved in pain signaling, further contributing to its analgesic effects.
Biochemical and Physiological Effects:
methyl 4-[(cyclobutylacetyl)amino]benzoate has been shown to have a number of biochemical and physiological effects. It reduces the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of inflammation and pain. methyl 4-[(cyclobutylacetyl)amino]benzoate also modulates the activity of ion channels and receptors involved in pain signaling, leading to a reduction in pain perception. Additionally, methyl 4-[(cyclobutylacetyl)amino]benzoate has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The use of methyl 4-[(cyclobutylacetyl)amino]benzoate in lab experiments has a number of advantages. It is a potent and selective inhibitor of COX enzymes, making it a valuable tool in the study of inflammation and pain. methyl 4-[(cyclobutylacetyl)amino]benzoate also has a well-defined mechanism of action, which allows for precise control of experimental conditions. However, there are also some limitations to the use of methyl 4-[(cyclobutylacetyl)amino]benzoate in lab experiments. It has a relatively short half-life and is rapidly metabolized in vivo, which can make it difficult to maintain consistent levels of the compound over time. Additionally, the use of methyl 4-[(cyclobutylacetyl)amino]benzoate in animal models may not accurately reflect its effects in humans.
Future Directions
There are a number of potential future directions for research on methyl 4-[(cyclobutylacetyl)amino]benzoate. One area of interest is the development of more potent and selective COX inhibitors based on the structure of methyl 4-[(cyclobutylacetyl)amino]benzoate. Another potential direction is the investigation of the antioxidant properties of methyl 4-[(cyclobutylacetyl)amino]benzoate and their potential role in the treatment of inflammatory diseases. Additionally, further research is needed to determine the optimal dosing and administration of methyl 4-[(cyclobutylacetyl)amino]benzoate in humans, as well as its potential side effects and interactions with other drugs.
Synthesis Methods
The synthesis of methyl 4-[(cyclobutylacetyl)amino]benzoate involves the reaction of benzoic acid with cyclobutanone in the presence of a reagent such as thionyl chloride. The resulting intermediate is then reacted with methylamine and acetic anhydride to produce methyl 4-[(cyclobutylacetyl)amino]benzoate. The synthesis of methyl 4-[(cyclobutylacetyl)amino]benzoate is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
Methyl 4-[(cyclobutylacetyl)amino]benzoate has been extensively used in scientific research to study the mechanisms of inflammation and pain. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. methyl 4-[(cyclobutylacetyl)amino]benzoate has also been shown to modulate the activity of ion channels and receptors involved in pain signaling, making it a valuable tool in the study of pain pathways.
properties
IUPAC Name |
methyl 4-[(2-cyclobutylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)11-5-7-12(8-6-11)15-13(16)9-10-3-2-4-10/h5-8,10H,2-4,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFRUVZDWINEAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2-cyclobutylacetyl)amino]benzoate |
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